Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide
Description
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Properties
IUPAC Name |
potassium;4-(3,4-dichlorophenyl)-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S3.K/c9-5-2-1-4(3-6(5)10)12-8(14)15-7(13)11-12;/h1-3H,(H,11,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFZOENQNGQUGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=S)SC(=N2)[S-])Cl)Cl.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2KN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide is a compound belonging to the 1,3,4-thiadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound's chemical formula is , and it features a thiadiazole ring that contributes to its biological efficacy. The presence of the 3,4-dichlorophenyl group enhances its pharmacological properties.
Biological Activities
-
Antimicrobial Activity
- Compounds containing the 1,3,4-thiadiazole moiety have shown significant antimicrobial properties. Studies indicate that derivatives exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- In vitro tests demonstrated that potassium derivatives of thiadiazoles possess effective antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Properties
- Research highlights the anticancer potential of thiadiazole derivatives. For instance, certain derivatives have shown cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.74 to 10 μg/mL .
- The structural characteristics of these compounds play a crucial role in their ability to inhibit tumor growth, as evidenced by molecular docking studies that reveal interactions with key enzymes involved in cancer proliferation .
- Anti-inflammatory Effects
Case Study 1: Antimicrobial Evaluation
A study conducted on synthesized thiadiazole compounds demonstrated their efficacy against Staphylococcus aureus and Escherichia coli. The compounds were tested at varying concentrations, revealing a dose-dependent response in bacterial inhibition.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Staphylococcus aureus | 15 µg/mL |
| B | Escherichia coli | 20 µg/mL |
Case Study 2: Anticancer Activity
In another study focusing on anticancer activity, a series of thiadiazole derivatives were assessed for their cytotoxic effects on human cancer cell lines:
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| C | HCT116 | 3.29 |
| D | MCF-7 | 10.0 |
| E | H460 | 5.0 |
The biological activity of this compound is largely attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. The thiadiazole ring system facilitates electron delocalization which is essential for binding to these targets.
Scientific Research Applications
Antimicrobial Activity
Potassium [4-(3,4-dichlorophenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanide has demonstrated significant antimicrobial properties. Studies have shown that derivatives of this compound exhibit effective activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) tests reveal promising results against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
- A research study highlighted that compounds derived from this structure could be effective against fungal strains as well, suggesting broad-spectrum antimicrobial potential .
Anticancer Research
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it may inhibit the growth of cancer cell lines:
- The National Cancer Institute's 60-cell line screening revealed notable cytotoxic effects against certain cancer types.
- Compounds with similar structures have shown potential in targeting specific cancer pathways, indicating that this compound could serve as a lead compound for developing new anticancer agents .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with commercially available precursors such as 5-amino-1,3,4-thiadiazole.
- Reactions : A series of reactions including sulfonation and coupling are employed to achieve the final product.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Material Science Applications
Beyond biological applications, this compound is being explored in material science:
- Polymer Additives : Its unique chemical structure allows it to be used as an additive in polymers to enhance thermal stability and mechanical strength.
- Nanocomposite Development : Research is ongoing into its use in developing nanocomposites that could be employed in various industrial applications due to their enhanced properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
